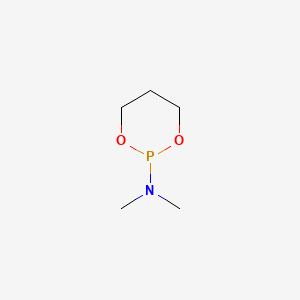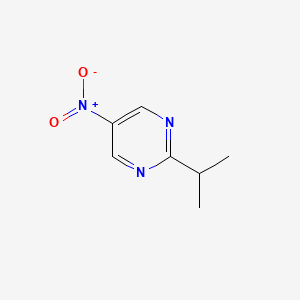
Indium--plutonium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium-plutonium (3/1) is a compound formed by the combination of indium and plutonium in a 3:1 ratio Indium is a metal known for its low melting point, malleability, and ductility, while plutonium is a radioactive metal with significant applications in nuclear energy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indium-plutonium (3/1) involves the reaction of indium and plutonium under controlled conditions. One common method is the direct combination of indium and plutonium metals in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure complete mixing and formation of the compound.
Industrial Production Methods: Industrial production of indium-plutonium (3/1) involves the use of advanced metallurgical techniques. The metals are melted together in a vacuum or inert atmosphere to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound. This process ensures high purity and uniformity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Indium-plutonium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, typically using halogens or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce indium oxide and plutonium oxide, while reduction may yield pure indium and plutonium metals.
Wissenschaftliche Forschungsanwendungen
Indium-plutonium (3/1) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for use in targeted cancer therapies due to the radioactive nature of plutonium.
Industry: Utilized in the development of advanced materials and nuclear energy applications.
Wirkmechanismus
The mechanism of action of indium-plutonium (3/1) involves the interaction of its constituent elements with molecular targets. Plutonium’s radioactive properties enable it to emit radiation, which can be harnessed for various applications. Indium, on the other hand, can form stable complexes with other molecules, enhancing the compound’s overall functionality.
Molecular Targets and Pathways:
Radiation Emission: Plutonium emits alpha particles, which can be used for targeted radiation therapy.
Complex Formation: Indium forms complexes with biological molecules, aiding in the delivery of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Indium-plutonium (3/1) can be compared with other similar compounds, such as:
Indium-Gallium (3/1): Similar in terms of indium content but lacks the radioactive properties of plutonium.
Plutonium-Uranium (3/1): Both are radioactive, but uranium has different nuclear properties compared to indium.
Indium-Tin (3/1): Used in electronics, but does not have the same applications in nuclear energy as indium-plutonium (3/1).
Uniqueness: The unique combination of indium and plutonium in a 3:1 ratio provides a compound with both the chemical versatility of indium and the radioactive properties of plutonium, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
12141-97-8 |
|---|---|
Molekularformel |
In3Pu |
Molekulargewicht |
588.52 g/mol |
InChI |
InChI=1S/3In.Pu |
InChI-Schlüssel |
ITYMUDQEGHISFG-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[In].[In].[Pu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

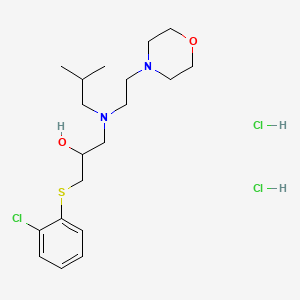
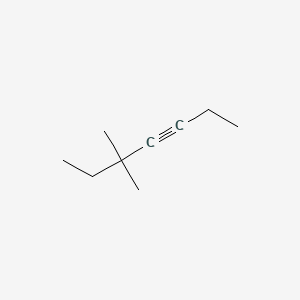
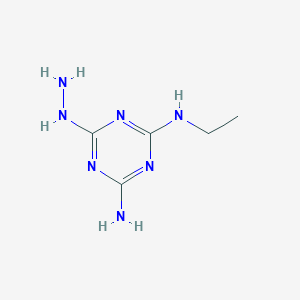
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)




![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
